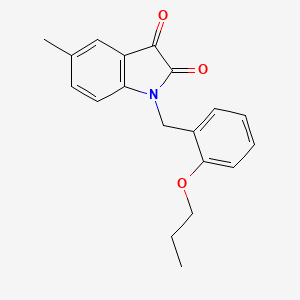![molecular formula C20H19N5O5S B2481225 N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899989-36-7](/img/structure/B2481225.png)
N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide" is a complex molecule that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrazole derivatives and methoxyphenyl groups, which are often explored for their therapeutic potential.
Synthesis Analysis
The synthesis of related compounds involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The synthesis process is characterized by various analytical techniques, including IR, 1H NMR, 13C NMR, Mass, and elemental analyses, to confirm the structure of the synthesized compounds.
Molecular Structure Analysis
X-ray powder diffraction data is a crucial tool for analyzing the molecular structure of crystalline compounds. For instance, a related compound's X-ray powder diffraction data are reported, providing detailed information about the unit-cell dimensions and space group . This type of analysis would be essential for the compound to determine its crystal structure and confirm its molecular conformation.
Chemical Reactions Analysis
The chemical reactions involving the compound would likely involve interactions with biological targets, given the context of the research. The antidepressant activity of a similar compound suggests that the compound may also interact with biological systems in a way that could modulate physiological responses . The specific reactions and interactions would need to be elucidated through further biochemical and pharmacological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically predicted through in silico methods before clinical evaluation. These properties include toxicity, blood-brain barrier permeability, and human oral absorption . These predictions are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound, which would inform its potential use as a medication.
Relevant Case Studies
The antidepressant activity of a related compound, 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide, was evaluated through behavioral investigations, showing a significant reduction in immobility time in force swimming and tail suspension tests . This suggests that compounds with similar structural features could have therapeutic potential as antidepressants. Such case studies are vital for understanding the biological implications of these compounds and guiding further research and development.
Aplicaciones Científicas De Investigación
X-ray Powder Diffraction Data
- Research has explored the X-ray powder diffraction data of a compound structurally related to N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide. This data is crucial in understanding the crystal structure and properties of these compounds, which is vital for their application in scientific research, particularly in drug synthesis (Qing Wang et al., 2017).
Antimicrobial Activity
- Pyrazoline and cyanopyridine derivatives, which share a structural resemblance with the compound , have been studied for their antimicrobial activities. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents (V. R. Dangar et al., 2014).
Chk1 Inhibitors for Cancer Treatment
- A related compound has been identified as a potent Chk1 inhibitor, showing significant potential in cancer therapy. The study of these compounds provides valuable information on developing new cancer treatments (Z. Tao et al., 2007).
Antimicrobial and Antifungal Applications
- Another study synthesized derivatives structurally related to the compound and evaluated their antimicrobial and antifungal activities. This research highlights the potential use of these compounds in creating new antimicrobial and antifungal agents (S. Fedotov et al., 2022).
Analyzing Biological Activity
- Research on derivatives of a similar compound has been conducted to explore their biological activity, such as anti-tumor effects. This demonstrates the compound's potential in biologically active compound synthesis (R. Mohareb et al., 2014).
Treatment and Nursing Applications
- A study explored the use of a structurally related compound in treating children's bronchial pneumonia, indicating potential therapeutic applications (Xiao-fang Ding et al., 2022).
Propiedades
IUPAC Name |
N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c1-30-15-7-5-14(6-8-15)25-18(16-11-31(28,29)12-17(16)24-25)23-20(27)19(26)22-10-13-4-2-3-9-21-13/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNSMVNMCAGJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)
![5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2481143.png)
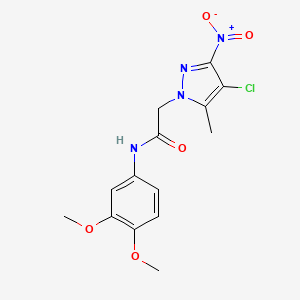
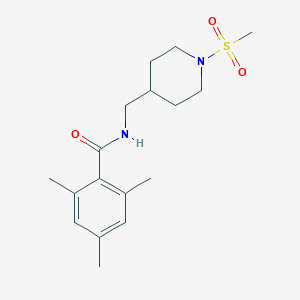
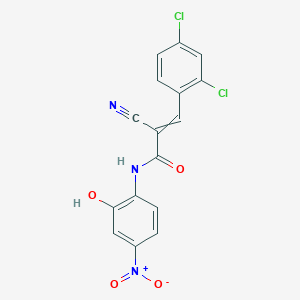
![Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2481149.png)
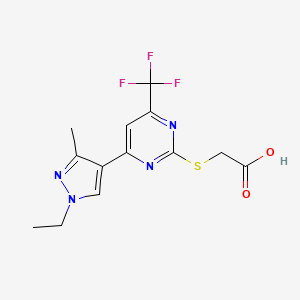
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid](/img/structure/B2481152.png)

![2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2481155.png)
![3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2481158.png)
![3-(4-Isopropylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2481159.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2481160.png)
